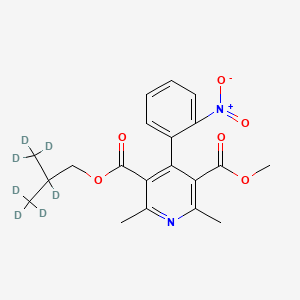

Dehydro Nisoldipine-d7

Description

Structure

3D Structure

Properties

IUPAC Name |

5-O-methyl 3-O-[2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propyl] 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O6/c1-11(2)10-28-20(24)17-13(4)21-12(3)16(19(23)27-5)18(17)14-8-6-7-9-15(14)22(25)26/h6-9,11H,10H2,1-5H3/i1D3,2D3,11D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCNPLNDGLOCZGS-UENXPIBQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=N1)C)C(=O)OCC(C)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(COC(=O)C1=C(C(=C(N=C1C)C)C(=O)OC)C2=CC=CC=C2[N+](=O)[O-])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Dehydro Nisoldipine D7

Strategies for Deuterium (B1214612) Incorporation

The introduction of deuterium atoms into the Dehydro Nisoldipine molecule can be achieved through various synthetic routes. evitachem.com These strategies are broadly categorized into direct exchange techniques, precursor-based deuteration, and catalytic methods. acs.orgnih.gov

Direct Deuterium Exchange Techniques

Direct hydrogen-deuterium exchange (HDX) is a method where a compound is exposed to a deuterium source, leading to the substitution of hydrogen atoms with deuterium. google.com This can be particularly effective for labile protons, such as those attached to heteroatoms (O-H, N-H) or in acidic/basic environments. nih.gov For dihydropyridine-type compounds like those related to Nisoldipine, direct exchange can be facilitated under specific conditions. google.comgoogle.com

One approach involves dissolving the parent compound in a deuterated solvent, such as deuterium oxide (D₂O), often in the presence of a catalyst. acs.orggoogle.com The efficiency of the exchange is influenced by factors like temperature, reaction time, and the specific catalyst used. google.com While direct exchange can be a straightforward method, it may lack regioselectivity, leading to a mixture of isotopologues with varying degrees of deuteration. researchgate.net

Table 1: Factors Influencing Direct Deuterium Exchange

| Factor | Description | Potential Impact on Dehydro Nisoldipine-d7 Synthesis |

| Deuterium Source | The reagent providing the deuterium atoms, e.g., D₂O, deuterated solvents. google.com | The isotopic purity of the source directly affects the maximum achievable enrichment in the final product. google.com |

| Catalyst | Acids, bases, or metal catalysts that facilitate the H/D exchange. acs.orggoogle.com | The choice of catalyst can influence the rate and regioselectivity of deuterium incorporation. acs.org |

| Temperature | The reaction temperature. | Higher temperatures can increase the rate of exchange but may also lead to side reactions or degradation. google.com |

| Reaction Time | The duration of the exchange reaction. | Longer reaction times generally lead to higher levels of deuteration, but equilibrium may be reached. google.com |

Precursor-Based Deuteration Approaches

A more controlled and widely used strategy involves the synthesis of the target molecule from deuterated precursors. evitachem.com This bottom-up approach allows for the precise placement of deuterium atoms at specific positions within the molecular structure. For Dehydro Nisoldipine-d7, this would involve incorporating deuterium into one or more of the starting materials used in the Hantzsch dihydropyridine (B1217469) synthesis, the common method for preparing dihydropyridine derivatives. researchgate.net

The synthesis of Nisoldipine and its analogues typically involves the condensation of an aldehyde, a β-ketoester, and an ammonia (B1221849) source. researchgate.net To produce Dehydro Nisoldipine-d7, deuterated versions of these precursors can be employed. For example, using a deuterated β-ketoester or a deuterated aldehyde would introduce deuterium into the core dihydropyridine ring or the side chains. evitachem.comnih.gov This method offers high regioselectivity and can achieve high levels of isotopic enrichment. d-nb.info

Catalytic Deuteration Methods

Catalytic methods, particularly those involving transition metals, are powerful tools for deuterium incorporation. acs.orgmarquette.eduacs.org These methods can be used for both direct H/D exchange and for the reduction of unsaturated precursors with deuterium gas (D₂). nih.govresearchgate.net For the synthesis of compounds related to Dehydro Nisoldipine, catalytic reduction of a pyridine (B92270) precursor could be a viable route. nih.govresearchgate.net

Various catalysts, including palladium, platinum, and iridium-based complexes, have been shown to be effective for deuteration reactions. acs.orgacs.org The choice of catalyst and reaction conditions can provide high levels of selectivity for specific C-H bonds. acs.org For instance, iridium catalysts are known for their ability to direct deuteration to specific positions relative to a coordinating functional group. acs.org

Assessment of Isotopic Purity and Enrichment

Determining the isotopic purity and the degree of deuterium enrichment is a critical step in the characterization of Dehydro Nisoldipine-d7. rsc.orgrsc.org This ensures the reliability of the deuterated standard in quantitative analyses. clearsynth.com The primary techniques used for this assessment are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. rsc.orgrsc.org

Isotopic enrichment refers to the percentage of molecules in which hydrogen has been replaced by deuterium at a specific position. google.com High-resolution mass spectrometry (HRMS) is a powerful tool to determine the distribution of isotopologues (molecules that differ only in their isotopic composition). rsc.orgrsc.orgresearchgate.net By analyzing the mass spectrum, the relative abundance of the deuterated compound (d7) compared to partially deuterated (d1-d6) and non-deuterated (d0) species can be calculated. rsc.orgrsc.org

Table 2: Comparison of Techniques for Isotopic Purity Assessment

| Technique | Advantages | Limitations |

| Mass Spectrometry (MS) | High sensitivity, requires small sample amounts, provides information on the overall distribution of isotopologues. rsc.orgresearchgate.net | Does not directly provide information on the specific location of the deuterium atoms. rsc.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information, can confirm the exact position of deuterium incorporation. rsc.orgrsc.org | Lower sensitivity compared to MS, may require larger sample quantities. |

Methodologies for Structural Elucidation of Deuterated Analogues

The structural integrity of the synthesized Dehydro Nisoldipine-d7 must be confirmed to ensure that the deuteration process has not resulted in any unintended chemical modifications. rsc.orgrsc.org Nuclear Magnetic Resonance (NMR) spectroscopy is the most important method for the structural analysis of organic molecules, including deuterated analogues. merckmillipore.comneofroxx.com

¹H NMR (Proton NMR) is used to analyze the hydrogen atoms in a molecule. In a deuterated compound, the signals corresponding to the positions where deuterium has been incorporated will be absent or significantly reduced in intensity. This provides direct evidence of successful deuteration at specific sites.

¹³C NMR (Carbon-13 NMR) can also be used, as the attachment of deuterium instead of hydrogen can cause small shifts in the resonance of the adjacent carbon atom. nih.gov

For highly deuterated compounds, ²H NMR (Deuterium NMR) can be employed. This technique directly observes the deuterium nuclei, providing a clean spectrum without interference from proton signals.

To perform NMR analysis, the sample is typically dissolved in a deuterated solvent. merckmillipore.comtutorchase.com This is crucial to avoid strong solvent signals that would otherwise obscure the signals from the analyte. tutorchase.com

Advanced Analytical Methodologies for Dehydro Nisoldipine D7

Mass Spectrometry (MS) Applications

Mass spectrometry is a cornerstone for the analysis of Dehydro Nisoldipine-d7, typically in its role as an internal standard for the quantification of Nisoldipine and its metabolites. The structural similarity and identical chromatographic behavior to the analyte, combined with a distinct mass-to-charge ratio (m/z), make it ideal for correcting variations during sample preparation and analysis.

LC-MS/MS is the predominant technique for the sensitive and selective quantification of Nisoldipine and Dehydro Nisoldipine in biological samples, a process that relies heavily on Dehydro Nisoldipine-d7 as an internal standard. nih.gov This method involves separating the compounds chromatographically before detecting them with a tandem mass spectrometer, often operating in Multiple Reaction Monitoring (MRM) mode. nih.govnih.gov In MRM, specific precursor ions are selected and fragmented to produce characteristic product ions, ensuring high specificity.

For instance, in the analysis of Nisoldipine (often denoted as m-nisoldipine) and its metabolites, a triple quadrupole mass spectrometer operating in MRM scan mode with a TurboIonSpray ionization (ESI) source is commonly used. nih.gov While specific ion transitions for Dehydro Nisoldipine-d7 are proprietary to the labs developing the assay, the principle involves monitoring a unique precursor-to-product ion transition for the internal standard alongside the transitions for the analytes. A study determining m-nisoldipine (B53548) and its three metabolites in rat plasma used nitrendipine (B1678957) as an internal standard and monitored the analytes in positive ESI mode. nih.gov Another LC-MS/MS method for m-nisoldipine in rat plasma utilized a single-step protein precipitation for sample preparation and achieved a lower limit of quantification (LLOQ) of 0.2 ng/mL. nih.gov

The table below summarizes typical parameters found in LC-MS/MS methods used for the analysis of Nisoldipine, where Dehydro Nisoldipine-d7 would serve as the internal standard.

| Parameter | Value / Description | Source |

| Instrumentation | Triple Quadrupole Mass Spectrometer with ESI Source | nih.gov |

| Scan Mode | Multiple Reaction Monitoring (MRM) | nih.govnih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI) | nih.govoup.com |

| Sample Preparation | Protein Precipitation or Liquid-Liquid Extraction | nih.govnih.gov |

| Lower Limit of Quantification | 0.2 ng/mL to 0.5 ng/mL | nih.govoup.com |

| Linear Range | 0.5 to 20.0 ng/mL | oup.com |

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with techniques like Quadrupole Time-of-Flight (Q-TOF), is instrumental in identifying and characterizing drug metabolites. nih.gov For Nisoldipine, HRMS allows for the accurate mass measurement of potential metabolites, facilitating the determination of their elemental composition. nih.gov In this context, while Dehydro Nisoldipine-d7's primary role is as an internal standard for quantification, the principles of HRMS are applied to identify metabolites like Dehydro Nisoldipine itself. nih.gov

HRMS instruments can distinguish between compounds with very similar nominal masses, which is crucial when analyzing complex biological samples. nih.gov Data processing techniques such as mass defect filtering can automatically pinpoint potential metabolites derived from the parent drug. nih.gov For example, the identification of Nisoldipine metabolites involves searching for masses corresponding to common metabolic transformations (e.g., oxidation, hydrolysis) of the parent drug. The high mass accuracy of HRMS provides strong confidence in the proposed elemental composition of a detected metabolite. nih.gov

Isotope Ratio Mass Spectrometry (IRMS) is a highly specialized technique used to measure the relative abundance of isotopes in a sample with extremely high precision. google.com While Dehydro Nisoldipine-d7 is a stable isotope-labeled compound, its primary design is for use as an internal standard in quantitative mass spectrometry (isotope dilution mass spectrometry), not typically for metabolic tracing studies using IRMS. nih.govmedchemexpress.com

Metabolic tracing studies often employ compounds labeled with isotopes like ¹³C or ¹⁵N to follow the metabolic fate of a molecule through various biochemical pathways. youtube.com IRMS can then measure the isotopic enrichment in metabolites to elucidate these pathways. google.com Although theoretically possible, the use of a deuterium-labeled compound like Dehydro Nisoldipine-d7 for IRMS-based metabolic tracing is not a standard application and is not documented in the available research. Its utility remains firmly in the realm of providing a stable, reliable internal standard for quantification. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification

Chromatographic Techniques for Separation Science

The separation of Dehydro Nisoldipine-d7 from endogenous matrix components and other related substances is a critical prerequisite for accurate mass spectrometric analysis. High-performance liquid chromatography (HPLC) and its advanced version, ultra-high-performance liquid chromatography (UHPLC), are the definitive methods for this purpose.

Reversed-phase HPLC is the most common chromatographic technique paired with mass spectrometry for the analysis of Nisoldipine and its internal standards like Dehydro Nisoldipine-d7. gtfch.org In this method, a non-polar stationary phase (typically C18) is used with a polar mobile phase. oup.comresearchgate.net

Several validated RP-HPLC methods have been developed for Nisoldipine analysis. These methods demonstrate effective separation of Nisoldipine from its impurities and degradation products. researchgate.netwalshmedicalmedia.com The conditions are optimized to achieve sharp peaks, good resolution, and acceptable retention times. Since Dehydro Nisoldipine-d7 has nearly identical chromatographic properties to the unlabeled Dehydro Nisoldipine, these separation methods are directly applicable.

The following table details typical RP-HPLC conditions used for Nisoldipine analysis.

| Parameter | Value / Description | Source |

| Column | C18 (e.g., Agilent ODS C18, 250 x 4.6 mm, 5 µm) | oup.comnih.gov |

| Mobile Phase | Acetonitrile or Methanol and Water/Buffer | oup.comresearchgate.net |

| Example Mobile Phase | Methanol–water (80:20, v/v) | oup.com |

| Flow Rate | 0.5 mL/min to 1.2 mL/min | nih.govresearchgate.net |

| Detection | MS or UV (e.g., 234 nm or 275 nm) | researchgate.netwalshmedicalmedia.com |

| Retention Time (Nisoldipine) | ~5.0 to 7.5 min | oup.comwalshmedicalmedia.com |

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (typically sub-2 µm) and higher pressures than conventional HPLC. researchgate.net This results in significantly faster analysis times, improved resolution, and enhanced sensitivity, making it highly suitable for high-throughput bioanalysis. nih.gov

In the context of analyzing Nisoldipine and its metabolites, switching from HPLC to UHPLC can reduce analysis time substantially. For example, a generic method developed for lipophilic compounds saw a fourfold gain in time when moving from HPLC to a UHPLC system with an Acquity BEH Shield RP18 column. researchgate.net UHPLC systems are often coupled with HRMS instruments for untargeted metabolomics studies, where rapid and efficient separation of a vast number of compounds is essential. nih.govchrom-china.com The application of UHPLC provides a powerful tool for rapid quantification and metabolic profiling, where Dehydro Nisoldipine-d7 would function as the internal standard ensuring analytical precision.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principles of Analytical Method Validation for Deuterated Standards

The validation of an analytical method establishes through laboratory studies that the performance characteristics of the method meet the requirements for its intended application. nih.govfda.gov When employing deuterated internal standards like Dehydro Nisoldipine-d7, the validation process ensures precision, accuracy, and reliability in quantitative analysis, often within complex biological matrices. clearsynth.comtexilajournal.com The use of stable isotopically labeled (SIL) internal standards, such as deuterated compounds, is considered the gold standard in bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) methods. scispace.comaptochem.com This is because they exhibit nearly identical chemical and physical properties to the analyte, compensating for variability during sample extraction and analysis. aptochem.comnih.gov

Specificity and Selectivity Investigations

Specificity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov For Dehydro Nisoldipine-d7, this involves ensuring that no endogenous components or other metabolites interfere with its detection. fda.govresearchgate.net Selectivity is typically assessed by analyzing multiple blank matrix samples from different sources to check for interfering peaks at the retention time of the analyte and the internal standard. researchgate.netscienceopen.com In LC-MS/MS methods, the use of Multiple Reaction Monitoring (MRM) significantly enhances selectivity by monitoring a specific precursor-to-product ion transition, which is unique to the molecule. nih.govtandfonline.com For instance, a method developed for a similar dihydropyridine (B1217469), tylerdipine, and its metabolites utilized MRM to ensure specificity in human urine samples. nih.gov The acceptance criterion is the absence of significant interference at the retention time of the analyte. scienceopen.com

Linearity and Dynamic Range Determination

Linearity demonstrates the direct proportionality between the concentration of the analyte and the response of the analytical method. walshmedicalmedia.com The dynamic range is the concentration interval over which the method is precise and accurate. rjptonline.org To determine linearity for Dehydro Nisoldipine-d7, a series of calibration standards are prepared by spiking known concentrations of the analyte into a blank biological matrix. walshmedicalmedia.com These standards are then analyzed, and a calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. walshmedicalmedia.com The curve is typically fitted with a linear regression model, and the coefficient of determination (r²) is calculated to assess the goodness of fit, with a value of ≥0.99 generally considered acceptable. researchgate.netresearchgate.net For example, a validated LC-MS/MS method for lacosamide (B1674222) and its metabolite showed excellent linearity with r² values of 0.996 and 0.999, respectively. nih.gov

Table 1: Representative Linearity Data for an LC-MS/MS Method This table is illustrative and based on typical validation results for similar compounds.

| Nominal Concentration (ng/mL) | Calculated Concentration (ng/mL) | Accuracy (%) |

| 1.0 | 0.98 | 98.0 |

| 2.5 | 2.55 | 102.0 |

| 5.0 | 5.10 | 102.0 |

| 10.0 | 9.90 | 99.0 |

| 25.0 | 24.5 | 98.0 |

| 50.0 | 50.5 | 101.0 |

| 100.0 | 101.0 | 101.0 |

| 200.0 | 198.0 | 99.0 |

Accuracy and Precision Assessments (Intra-day and Inter-day)

Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of scatter between a series of measurements. gtfch.org These are evaluated at multiple concentration levels, typically at the lower limit of quantification (LLOQ), low, medium, and high-quality control (QC) samples. fda.govnih.gov

Intra-day accuracy and precision are determined by analyzing replicate QC samples during a single analytical run. walshmedicalmedia.com

Inter-day accuracy and precision are assessed by analyzing the QC samples on different days. nih.govwalshmedicalmedia.com

The acceptance criteria for both intra- and inter-day accuracy are typically within ±15% of the nominal value (±20% at the LLOQ), and the precision, expressed as the relative standard deviation (RSD), should not exceed 15% (20% at the LLOQ). nih.govresearchgate.net The use of a deuterated internal standard like Dehydro Nisoldipine-d7 significantly improves both accuracy and precision by correcting for potential variations in sample processing and instrument response. texilajournal.comscispace.com

Table 2: Representative Intra-day and Inter-day Precision and Accuracy Data This table is illustrative and based on typical validation results for similar compounds.

| Quality Control Sample | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |

| LLOQ | 1.0 | 8.5 | 105.0 | 9.2 | 103.5 |

| Low | 3.0 | 5.1 | 98.7 | 6.5 | 99.1 |

| Medium | 30.0 | 4.2 | 101.2 | 5.0 | 100.8 |

| High | 150.0 | 3.8 | 99.5 | 4.5 | 101.0 |

Limit of Detection (LOD) and Limit of Quantification (LOQ) Calculations

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, but not necessarily quantified with acceptable precision and accuracy. researchgate.net The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. walshmedicalmedia.comresearchgate.net

The LOQ is often established as the lowest concentration on the calibration curve that meets the acceptance criteria for precision (e.g., RSD ≤ 20%) and accuracy (e.g., within ±20% of the nominal value). scienceopen.com The LOD can be calculated based on the signal-to-noise ratio, typically a ratio of 3:1, while the LOQ is often determined at a signal-to-noise ratio of 10:1. scienceopen.comresearchgate.net For example, a validated HPLC method for Nisoldipine reported an LOD of 0.4 µg/ml and an LOQ of 1.0 µg/ml. walshmedicalmedia.com

Table 3: Illustrative LOD and LOQ Values This table is illustrative and based on typical validation results.

| Parameter | Value | Method of Determination |

| Limit of Detection (LOD) | 0.05 ng/mL | Signal-to-Noise Ratio (3:1) |

| Limit of Quantification (LOQ) | 0.15 ng/mL | Signal-to-Noise Ratio (10:1) & Precision/Accuracy Data |

Evaluation of Method Robustness and Ruggedness

Robustness and ruggedness are measures of a method's capacity to remain unaffected by small, deliberate variations in method parameters. nih.govresearchgate.net This ensures the method's reliability during routine use. researchgate.net

Robustness is typically evaluated by introducing small changes to method parameters such as mobile phase composition, pH, flow rate, and column temperature, and observing the effect on the results. researchgate.netresearchgate.net

Ruggedness assesses the reproducibility of the method under different conditions, such as using different instruments, analysts, or laboratories. vub.be

The results of these tests are often evaluated by calculating the RSD of the data obtained under the varied conditions. researchgate.net A method is considered robust and rugged if the results remain within the acceptance criteria for precision and accuracy despite these minor variations. researchgate.net The use of a deuterated internal standard like Dehydro Nisoldipine-d7 contributes significantly to method robustness by co-eluting with the analyte and compensating for minor chromatographic variations. texilajournal.comaptochem.com

Mechanistic Investigations of Dehydro Nisoldipine Formation and Metabolic Pathways

In Vitro Metabolic Pathway Elucidation of Nisoldipine

In vitro studies are fundamental to identifying the metabolic fate of Nisoldipine. The primary metabolic transformation is the oxidation of its dihydropyridine (B1217469) ring to form the pyridine (B92270) analog, Dehydro Nisoldipine. nih.govresearchgate.netpharmainfo.in This dehydrogenation is a major contributor to the extensive first-pass metabolism the drug undergoes in the liver and the gut wall. pharmainfo.innih.govdrugbank.com In addition to dehydrogenation, other metabolic reactions include the hydroxylation of the isobutyl ester side chain and hydrolysis of ester bonds. nih.govdrugbank.com

The dehydrogenation of Nisoldipine to Dehydro Nisoldipine is predominantly catalyzed by the Cytochrome P450 (CYP) enzyme system. pharmainfo.indrugbank.com Specifically, the CYP3A4 isoform is the principal enzyme responsible for this oxidative reaction in humans. researchgate.netpharmainfo.innih.govwikipedia.orgnih.gov This has been confirmed through studies using recombinant human CYP isoforms and chemical inhibition assays. nih.govjst.go.jp While CYP3A4 is the major player, research on m-nisoldipine (B53548) (a related compound) suggests that CYP2C19 may also contribute to its metabolism. nih.gov The critical role of CYP3A4 is further highlighted by significant drug-drug interactions; co-administration with CYP3A4 inhibitors like ketoconazole (B1673606) or grapefruit juice dramatically increases Nisoldipine's plasma concentrations, while inducers like phenytoin (B1677684) can lower its plasma levels to become undetectable. wikipedia.orgfda.gov

Studies investigating the inhibitory effects of various 1,4-dihydropyridine (B1200194) calcium antagonists on different CYP isoforms have shown that Nisoldipine can competitively inhibit CYP1A2. drugbank.com However, the most clinically significant interaction remains its metabolism by CYP3A4. drugbank.com

To investigate the metabolism of Nisoldipine in vitro, researchers utilize subcellular fractions that are rich in drug-metabolizing enzymes. Human liver microsomes (HLM) and human intestinal microsomes (HIM) are the most commonly used systems as they contain high concentrations of CYP enzymes. nih.govnih.govjst.go.jp

Studies using HLM have been instrumental in characterizing the formation of Dehydro Nisoldipine and other metabolites. nih.govnih.gov These experiments allow for the identification of the specific CYP isoforms involved by using isoform-specific chemical inhibitors or antibodies. nih.govjst.go.jp For instance, the inhibition of Dehydro Nisoldipine formation in the presence of troleandomycin (B1681591) or anti-CYP3A4 antibodies in human intestinal microsomes confirms the role of CYP3A4 in the gut wall metabolism. jst.go.jp

The use of both hepatic and intestinal microsomes is crucial because Nisoldipine undergoes significant pre-systemic metabolism not only in the liver but also in the intestine. drugbank.comjst.go.jpfda.gov Comparing the metabolic activity in microsomes from different species, such as humans, monkeys, dogs, and rats, reveals significant species-specific differences in both intestinal and hepatic metabolism. researchgate.netjst.go.jp Such comparative studies have shown that monkeys are a good predictive model for the intestinal metabolism of CYP3A4 substrates like Nisoldipine in humans. jst.go.jp

Understanding the kinetics of the enzymatic reactions provides quantitative insight into the metabolic process. Enzyme kinetic parameters, such as the Michaelis-Menten constant (K_m) and the maximum reaction velocity (V_max), are determined to characterize the affinity of the enzyme for the substrate and the maximum rate of metabolism.

In a study using human intestinal microsomes, the kinetic parameters for the formation of two primary oxidative metabolites of Nisoldipine were determined. jst.go.jp The findings from this research are summarized in the table below.

| Metabolite | K_m (μM) | V_max (nmol/mg protein/min) | Intrinsic Clearance (CL_int, in vitro) (μL/min/mg protein) |

|---|---|---|---|

| BAY o 3199 (Dehydro Nisoldipine) | 2.8 ± 0.9 | 0.14 ± 0.03 | 50 |

| BAY r 9425 (Hydroxylated metabolite) | 4.2 ± 1.5 | 0.20 ± 0.04 | 48 |

The intrinsic clearance (CL_int), calculated as the ratio of V_max to K_m, represents the efficiency of the metabolic process. The data indicate that both dehydrogenation and hydroxylation are efficient pathways in the human intestine. jst.go.jp

Application of Subcellular Fractions in Metabolism Studies (e.g., Hepatic and Intestinal Microsomes)

Application of Kinetic Isotope Effects (KIE) in Metabolic Pathway Delineation

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms, including those of drug metabolism. This technique involves replacing an atom in the drug molecule with one of its heavier isotopes (e.g., hydrogen with deuterium) at a site of bond cleavage in the rate-determining step of a reaction. The presence of the heavier isotope can slow down the reaction rate.

The use of deuterated analogs, such as Dehydro Nisoldipine-d7, serves multiple purposes in research. evitachem.com While often used as a stable internal standard for more precise quantification in pharmacokinetic studies, the principles behind its altered properties relate to the KIE. evitachem.com

In the context of Nisoldipine metabolism, a KIE study would involve comparing the rate of dehydrogenation of normal Nisoldipine with a version where the hydrogen atom at the C4 position of the dihydropyridine ring is replaced with deuterium (B1214612). If the cleavage of this C-H bond is the rate-limiting step of the dehydrogenation reaction, a slower rate of metabolism would be observed for the deuterated compound.

Research on other 1,4-dihydropyridines has utilized deuterium KIE studies to prove that the hydrogen atom at the 1-position of the dihydropyridine ring is involved in the mechanism of oxidation by certain radicals. acs.org This demonstrates the utility of KIE in pinpointing the specific atoms and bonds involved in the rate-determining step of a metabolic transformation, providing a deeper mechanistic understanding of how compounds like Dehydro Nisoldipine are formed. acs.org

Dehydro Nisoldipine D7 As a Bioanalytical Research Standard and Reference Material

Role as an Internal Standard in Quantitative Bioanalysis

Dehydro Nisoldipine-d7, a deuterated analog of a Nisoldipine metabolite, serves a critical function as an internal standard (IS) in quantitative bioanalysis, particularly in methods utilizing liquid chromatography-mass spectrometry (LC-MS). scispace.comlcms.cz The primary purpose of an internal standard is to correct for the variability inherent in analytical procedures, ensuring the accuracy and precision of the quantification of the target analyte, in this case, Dehydro Nisoldipine. scispace.comtexilajournal.com

Stable isotope-labeled (SIL) internal standards, such as Dehydro Nisoldipine-d7, are widely considered the gold standard in quantitative mass spectrometry. scispace.comacs.org This preference is due to their chemical and physical properties being nearly identical to the unlabeled analyte. This similarity ensures they behave similarly during sample preparation steps like extraction, derivatization, and chromatography. texilajournal.comchromforum.org Crucially, they co-elute with the analyte, meaning they experience the same matrix effects—enhancement or suppression of the analyte signal caused by other components in the biological sample. texilajournal.commyadlm.org By adding a known concentration of Dehydro Nisoldipine-d7 to both calibration standards and unknown samples, the ratio of the analyte's response to the IS response can be used for quantification. This ratio effectively cancels out variations in sample handling and instrument response, leading to more reliable and reproducible results. scispace.comtexilajournal.com

The use of a deuterated internal standard like Dehydro Nisoldipine-d7 is especially advantageous in pharmacokinetic studies where accurate determination of drug and metabolite concentrations in biological fluids such as plasma is essential. nih.govrjptonline.orgnih.govjapsonline.com For instance, in the bioanalysis of other drugs, the use of a deuterated internal standard in an HPLC-MS method resulted in accurate and precise results suitable for pharmacokinetic and bioequivalence studies. nih.gov While structurally similar analogs can be used as internal standards, they may exhibit different extraction recoveries or chromatographic retention times, and their ionization efficiency can differ from the analyte, potentially compromising the accuracy of the results. scispace.com Deuterated standards like Dehydro Nisoldipine-d7 minimize these discrepancies, providing a more robust and reliable analytical method. texilajournal.com

Table 1: Comparison of Internal Standard Types

| Internal Standard Type | Advantages | Disadvantages |

| Stable Isotope-Labeled (e.g., Dehydro Nisoldipine-d7) | Co-elutes with analyte, corrects for matrix effects and procedural losses effectively. scispace.comtexilajournal.com | Can be more expensive to synthesize. scispace.com Potential for isotopic interference if not carefully selected. |

| Structural Analog | More readily available and less expensive than SIL IS. scispace.com | May have different chromatographic behavior and ionization efficiency than the analyte, leading to less accurate correction. scispace.com |

| Homolog | Similar chemical properties to the analyte. | May not perfectly mimic the analyte's behavior in all aspects of the analysis. |

Methodologies for Preparation and Certification of Reference Materials

The preparation and certification of reference materials, including isotopically labeled compounds like Dehydro Nisoldipine-d7, is a meticulous process governed by international standards to ensure their quality and reliability. riccachemical.comwikipedia.org These standards are critical for calibrating instruments, validating analytical methods, and assessing the accuracy of test results across different laboratories. riccachemical.comresearchgate.net

The production of a certified reference material (CRM) typically involves several key stages:

Synthesis and Purification: The initial step is the chemical synthesis of the compound. For Dehydro Nisoldipine-d7, this involves introducing seven deuterium (B1214612) atoms into the Dehydro Nisoldipine structure. Following synthesis, the compound undergoes extensive purification to achieve a high degree of chemical purity. rsc.org

Characterization and Purity Assessment: The purified material is then thoroughly characterized to confirm its identity and determine its purity. Techniques such as quantitative nuclear magnetic resonance (qNMR) spectroscopy, mass spectrometry, and chromatography are employed for this purpose. rsc.org

Homogeneity and Stability Studies: The prepared batch of the reference material must be tested to ensure it is homogeneous, meaning that the property of interest is uniform throughout the entire batch. wikipedia.org Stability studies are also conducted under specified storage conditions to determine the shelf-life of the material, ensuring that its certified properties remain valid over time. wikipedia.org

Value Assignment and Uncertainty: The property value, such as the concentration or purity, is assigned through a metrologically valid procedure. wikipedia.org This often involves measurements by multiple independent and validated methods. An essential part of the certification is the statement of the measurement uncertainty associated with the certified value. wikipedia.orgxmu.edu.cn

Certification and Documentation: Finally, a certificate of analysis is issued, which provides all the essential information about the reference material, including the certified property value and its uncertainty, a statement of metrological traceability (often to SI units), and details of the certification process. riccachemical.comwikipedia.orgresearchgate.net Organizations that produce CRMs often operate under the guidelines of ISO 17034 and ISO/IEC 17025. riccachemical.com

Table 2: Key Steps in Certified Reference Material (CRM) Production

| Step | Description | Key Considerations |

| Material Synthesis/Preparation | Creation of the chemical compound. For Dehydro Nisoldipine-d7, this includes isotopic labeling. rsc.org | Isotopic enrichment, chemical purity. |

| Homogeneity Assessment | Ensuring uniformity of the property value throughout the batch. wikipedia.org | Statistical analysis of samples from different parts of the batch. |

| Stability Assessment | Evaluating the material's stability over time under defined storage conditions. wikipedia.org | Real-time and accelerated stability studies. |

| Characterization & Value Assignment | Determining the certified property value using validated analytical methods. wikipedia.orgrsc.org | Use of multiple independent methods, traceability to SI units. |

| Uncertainty Evaluation | Quantifying the uncertainty associated with the certified value. wikipedia.orgxmu.edu.cn | Consideration of all potential sources of uncertainty. |

| Certification | Issuing a certificate with all relevant information. riccachemical.comwikipedia.orgresearchgate.net | Compliance with international standards like ISO 17034. riccachemical.com |

Emerging Research Directions and Methodological Innovations in Deuterated Compounds

Integration with Systems Biology Approaches (e.g., Metabolomics for Pathway Flux Analysis)

The use of deuterated compounds is increasingly integrated with systems biology, particularly metabolomics, to gain a deeper understanding of drug behavior and metabolic pathways. Stable isotope tracers, such as Dehydro Nisoldipine-d7, are invaluable tools for elucidating metabolic routes and quantifying the flow of metabolites through a specific pathway, a technique known as metabolic flux analysis (MFA). nih.gov

In a typical application, a deuterated compound is introduced into a biological system (e.g., cell culture, animal model). Its unique mass signature, conferred by the deuterium (B1214612) atoms, allows it to be distinguished from its endogenous, non-deuterated counterparts using mass spectrometry. musechem.com Researchers can then trace the labeled atoms as the parent compound is metabolized, identifying and quantifying the downstream metabolites. mdpi.com This approach provides detailed insights into:

Metabolic Pathway Identification : It allows for the unambiguous tracking of a drug's transformation, confirming predicted metabolic pathways and potentially uncovering novel ones. nih.gov

Quantitative Flux Analysis : By measuring the rate of appearance of labeled metabolites over time, researchers can quantify the flux through different metabolic routes. nih.gov For a compound like Dehydro Nisoldipine-d7, this could be used to precisely measure the rate of its formation from a deuterated Nisoldipine precursor and its subsequent clearance.

Enzyme Kinetics : These studies can provide information on the kinetics of specific enzymes involved in the drug's metabolism. The KIE observed with deuterated substrates offers insights into the rate-determining steps of enzymatic reactions. nih.govnih.gov

The integration of metabolomics data with other "omics" data (e.g., transcriptomics, proteomics) within a systems biology framework can reveal how a deuterated drug perturbs metabolic networks and helps in building comprehensive models of its disposition and action. nih.gov

Development of Novel and Efficient Deuteration Strategies

The synthesis of specifically labeled deuterated compounds like Dehydro Nisoldipine-d7 relies on the continuous development of more efficient, selective, and cost-effective deuteration methods. researchgate.net While classical methods often involve multi-step synthesis starting from deuterated precursors, modern research focuses on late-stage functionalization and hydrogen isotope exchange (HIE) reactions, which allow for the introduction of deuterium into complex molecules at a later stage of the synthesis. musechem.comresearchgate.net

Several innovative strategies are at the forefront of this research:

Transition-Metal Catalyzed HIE : This is one of the most powerful modern techniques. researchgate.net Catalysts based on metals like iridium, ruthenium, and palladium can selectively activate specific C-H bonds and facilitate their exchange with deuterium from a deuterium source, which is often deuterium gas (D₂) or heavy water (D₂O). mdpi.comresearchgate.netacs.org These methods are prized for their high selectivity and efficiency under mild reaction conditions. researchgate.netacs.org For a molecule like a dihydropyridine (B1217469) derivative, specific catalysts could target particular positions for deuteration. chinesechemsoc.orgmdpi.com

Photoredox Catalysis : This emerging area uses light to drive deuteration reactions, often offering unique selectivities not achievable with traditional thermal methods.

Enzymatic Synthesis : Utilizing enzymes to selectively incorporate deuterium offers unparalleled precision, placing the isotope at specific stereochemical positions within a molecule.

These advancements make the production of complex deuterated standards and drug candidates more practical and economical. thalesnano.com

Table 1: Overview of Modern Deuteration Strategies

| Deuteration Strategy | Typical Catalysts/Reagents | Deuterium Source | Key Advantages |

|---|---|---|---|

| Hydrogen Isotope Exchange (HIE) | Iridium, Ruthenium, Palladium complexes musechem.commdpi.comresearchgate.net | D₂ gas, D₂O mdpi.comresearchgate.net | High selectivity, mild reaction conditions, applicable to complex molecules (late-stage functionalization). musechem.comacs.org |

| Synthesis from Deuterated Precursors | Various standard organic reagents | Pre-labeled starting materials (e.g., deuterated acetylene) | High levels of deuterium incorporation, precise location of labels. |

| Reductive Deuteration | Metal hydrides, catalytic hydrogenation | Deuterated reducing agents (e.g., NaBD₄), D₂ gas researchgate.net | Effective for saturating double/triple bonds or reducing functional groups with deuterium. researchgate.net |

| Enzymatic Synthesis | Hydrolases, oxidoreductases | D₂O | Exceptional regio- and stereoselectivity. |

Advanced Computational Modeling in Predicting Metabolic Transformations and Isotopic Effects

Computational modeling has become an indispensable tool in modern drug discovery, and its application to deuterated compounds is a rapidly advancing frontier. americanpharmaceuticalreview.com These in silico methods can predict the metabolic fate of drugs and the magnitude of the kinetic isotope effect, thereby guiding the design of deuterated molecules with improved properties. informaticsjournals.co.inmdpi.com

Key computational approaches include:

Quantum Chemical (QC) Calculations : Methods like Density Functional Theory (DFT) are used to model the electronic structure of molecules. mdpi.com They can calculate the bond dissociation energies of C-H versus C-D bonds and model the transition states of metabolic reactions (e.g., hydroxylation by Cytochrome P450 enzymes). acs.orgmdpi.com This allows for an a priori prediction of the KIE, helping researchers decide which positions on a drug molecule are most beneficial to deuterate. nih.gov

Molecular Docking and Molecular Dynamics (MD) Simulations : These techniques simulate the interaction between a drug molecule and a metabolic enzyme, such as a CYP enzyme. nih.gov By docking Dehydro Nisoldipine and Dehydro Nisoldipine-d7 into the active site of a CYP3A4 model, for instance, researchers can predict binding affinities and orientations. researchgate.netresearchgate.net MD simulations can then model the dynamic movements of the drug-enzyme complex over time, providing insights into the stability of the binding and the likelihood of a metabolic reaction occurring. nih.govresearchgate.net

Machine Learning and AI-based Models : An increasing number of models use artificial intelligence to predict drug metabolism. americanpharmaceuticalreview.comtandfonline.comtandfonline.com Trained on large datasets of known drug metabolism pathways, these systems can predict the likely sites of metabolism for a new molecule like Dehydro Nisoldipine-d7 and even estimate the probability of different metabolic transformations. tandfonline.comtandfonline.com

Together, these computational tools allow for a more rational design of deuterated drugs. They help prioritize which deuterated analogs to synthesize and test, saving significant time and resources in the drug development process. tandfonline.com

Table 2: Computational Approaches in Deuterated Drug Research

| Computational Technique | Primary Purpose | Application to Dehydro Nisoldipine-d7 |

|---|---|---|

| Quantum Chemistry (e.g., DFT) | Calculate bond energies, model reaction transition states, predict KIE. acs.orgmdpi.com | Predicting the difference in metabolic stability between the C-D bonds in Dehydro Nisoldipine-d7 and the C-H bonds in its non-deuterated analog. |

| Molecular Docking | Predict the binding mode and affinity of a ligand to a protein active site. nih.gov | Simulating how Dehydro Nisoldipine-d7 fits into the active site of metabolic enzymes like CYP3A4. researchgate.net |

| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior and stability of the drug-enzyme complex over time. researchgate.net | Assessing the stability of the binding pose and the accessibility of specific sites to the enzyme's catalytic center. |

| Metabolism Prediction Software (AI/ML-based) | Predict likely sites of metabolism and resulting metabolites based on established rules and data. tandfonline.comtandfonline.com | Generating a predicted metabolic map for Dehydro Nisoldipine-d7 to guide experimental analysis. |

Q & A

Q. What are the primary synthetic pathways and characterization methods for Dehydro Nisoldipine-d7?

Dehydro Nisoldipine-d7 is synthesized via deuterium labeling of the parent compound, Nisoldipine, typically using hydrogen-deuterium exchange or isotopic substitution during synthesis. Characterization involves nuclear magnetic resonance (NMR) to confirm deuterium placement and high-resolution mass spectrometry (HRMS) for isotopic purity verification (≥99.2% as per clinical data) . Liquid chromatography (LC) coupled with tandem mass spectrometry (MS/MS) is critical for quantifying isotopic enrichment and detecting impurities .

Q. Which analytical techniques are most reliable for quantifying Dehydro Nisoldipine-d7 in biological matrices?

Reverse-phase HPLC with UV detection (λ = 235–245 nm) is standard for initial separation, while LC-MS/MS with multiple reaction monitoring (MRM) ensures specificity and sensitivity in complex samples (e.g., plasma, tissues). Deuterium labeling reduces matrix interference, enhancing signal-to-noise ratios . Calibration curves using deuterated internal standards (e.g., Nisoldipine-d7) are essential for accurate quantification .

Q. How does Dehydro Nisoldipine-d7’s metabolic stability compare to its non-deuterated counterpart?

Metabolic studies in hepatic microsomes or hepatocyte models reveal that deuterium substitution at specific positions (e.g., dihydropyridine ring) slows oxidative metabolism by cytochrome P450 enzymes, prolonging half-life. LC-MS/MS tracks deuterium retention and identifies metabolites like 4-hydroxy derivatives . Comparative AUC (area under the curve) analyses quantify stability differences .

Advanced Research Questions

Q. What experimental designs are optimal for studying Dehydro Nisoldipine-d7’s pharmacokinetic (PK) interactions with other calcium channel blockers?

Use crossover studies in animal models (e.g., rats) with serial blood sampling. Employ physiologically based pharmacokinetic (PBPK) modeling to simulate drug-drug interactions. Deuterated analogs serve as internal standards to differentiate parent drugs and metabolites in co-administered regimens . Statistical power analysis ensures sample sizes are sufficient to detect clinically relevant interactions (α = 0.05, β = 0.2) .

Q. How can researchers resolve contradictions in Dehydro Nisoldipine-d7’s reported metabolic pathways across studies?

Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study parameters. For example, discrepancies in CYP450 isoform involvement (e.g., CYP3A4 vs. CYP2C8) may arise from interspecies differences or incubation conditions. Validate findings using recombinant enzyme assays and in silico docking simulations to clarify binding affinities .

Q. What methodologies are critical for assessing Dehydro Nisoldipine-d7’s stability under varying storage conditions?

Accelerated stability testing (40°C/75% RH for 6 months) with periodic LC-MS/MS analysis detects degradation products. Degradation kinetics are modeled using Arrhenius equations to predict shelf-life. Deuterium loss is monitored via isotopic ratio shifts in HRMS spectra .

Q. How can isotopic effects influence Dehydro Nisoldipine-d7’s binding affinity to L-type calcium channels?

Deuterium’s higher mass reduces vibrational frequencies, potentially altering binding kinetics. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) measures binding constants (KD). Compare results with non-deuterated Nisoldipine using statistical equivalence testing (e.g., two one-sided t-tests) .

Methodological Frameworks for Data Analysis

Q. What statistical approaches are recommended for analyzing dose-response relationships in Dehydro Nisoldipine-d7 studies?

Nonlinear regression (e.g., sigmoidal Emax models) fits dose-response data. Bootstrap resampling estimates confidence intervals for EC50 values. For comparative studies, ANOVA with post-hoc Tukey tests identifies significant differences between groups .

Q. How should researchers design experiments to validate Dehydro Nisoldipine-d7’s role in mitigating vascular hypertrophy?

Use ex vivo vascular ring assays or transgenic rodent models of hypertension. RNA-seq and Western blotting quantify biomarkers (e.g., MMP-9, TGF-β). Deuterated compounds enable precise distinction between endogenous and exogenous molecules in tissue homogenates .

Q. What strategies address variability in Dehydro Nisoldipine-d7’s solubility across experimental setups?

Employ quality-by-design (QbD) principles: vary solvents (e.g., DMSO, PEG-400), pH, and temperature in a factorial design. Dynamic light scattering (DLS) monitors particle size, while saturation shake-flask methods measure solubility limits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.